N-(3-chloro-2-methylphenyl)guanidine methanesulfonate
Description
Properties
IUPAC Name |
2-(3-chloro-2-methylphenyl)guanidine;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3.CH4O3S/c1-5-6(9)3-2-4-7(5)12-8(10)11;1-5(2,3)4/h2-4H,1H3,(H4,10,11,12);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOHONQINSPTRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N=C(N)N.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-chloro-2-vinylphenol Intermediate
The vinylphenol intermediate is a crucial precursor. Its preparation involves:
- Starting from chlorinated cyclohexanone derivatives (e.g., tetrachlorocyclohexanone) obtained by chlorination of cyclohexanone.
- Addition of vinylmagnesium bromide (a Grignard reagent) to form vinyltetrachlorocyclohexanol.
- Subsequent transformation to vinyl-2-oxa-7-bicycloheptane and ring opening in N,N-dimethylformamide (DMF) to yield 3-chloro-2-vinylphenol.
This route, while known (EP 0511036 B1), suffers from low yields and poor atom economy, making it less suitable for commercial scale.
Alternatively, 2-methyl-3-chlorophenol can be prepared from 2,6-dichlorophenol, a cost-effective starting material, as per WO 2001/083417.
Sulfonation to Form Methanesulfonate Derivative
The key step to obtain the methanesulfonate salt involves reacting 3-chloro-2-vinylphenol with methanesulfonyl reagents such as:
- Methanesulfonyl chloride
- Methanesulfonyl fluoride
- Methanesulfonic anhydride
This reaction is typically conducted in the presence of a base to neutralize the generated acid and facilitate sulfonation. Suitable bases include:
- Triethylamine
- Pyridine
- 2,6-lutidine
- Sodium methanolate
- Potassium tert-butylate
The reaction conditions are generally mild, performed at temperatures ranging from 0°C to 60°C, under normal or slightly elevated pressure. The molar ratio of methanesulfonyl reagent to vinylphenol is controlled between 0.8 to 2 equivalents, with a preference for 0.8 to 1.5 equivalents to optimize yield and minimize side products.
Reaction Conditions and Solvent Systems
The entire synthetic sequence uses a variety of solvents tailored for each step:
- Hydrocarbon solvents such as n-hexane, cyclohexane, toluene, and xylene are common for organometallic additions.
- Ethers like tetrahydrofuran (THF), 2-methyl-THF, and diethyl ether are preferred for Grignard reactions.
- Polar aprotic solvents such as DMF are used for ring-opening reactions.
- For sulfonation, solvents like methyl tert-butyl ether (MTBE) and dichloromethane are typical.
Temperature controls are critical, with most steps conducted between 0°C and 180°C depending on the reaction phase.
Data Table Summarizing Key Preparation Parameters
| Step | Reactants/Intermediates | Reagents/Conditions | Solvents | Temperature (°C) | Pressure | Notes |
|---|---|---|---|---|---|---|
| Vinylphenol synthesis | Tetrachlorocyclohexanone + vinylmagnesium bromide | Grignard addition, ring opening in DMF | DMF, hydrocarbons | 20–80 | Atmospheric | Low yield, poor atom economy |
| Alternative phenol synthesis | 2,6-Dichlorophenol | Chlorination and methylation | Various | Ambient | Atmospheric | Cost-effective starting material |
| Sulfonation | 3-chloro-2-vinylphenol + methanesulfonyl chloride | Base (triethylamine, pyridine) | MTBE, dichloromethane | 0–60 | Atmospheric | 0.8–1.5 equiv. reagent, mild conditions |
| Guanidine salt formation | Methanesulfonate intermediate + guanidine | Coupling reaction | Polar solvents | Mild heating | Atmospheric | Forms stable guanidine methanesulfonate |
Research Findings and Optimization Notes
- The vinylphenol intermediate is prone to polymerization; thus, reaction conditions must minimize exposure to heat and prolonged reaction times to avoid side reactions.
- The sulfonation step benefits from careful control of reagent equivalents and base choice to maximize purity and yield.
- Use of organic bases such as triethylamine is preferred due to ease of removal and minimal side reactions.
- The guanidine salt formation is typically straightforward but requires attention to solvent polarity and temperature to ensure complete conversion.
- Pressure variations (reduced or elevated) are possible but generally unnecessary, simplifying scale-up.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)guanidine methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the guanidine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Amines, thiols; reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(3-chloro-2-methylphenyl)guanidine oxide, while reduction could produce N-(3-chloro-2-methylphenyl)guanidine. Substitution reactions result in various substituted derivatives, depending on the nucleophile employed.
Scientific Research Applications
Pest Control
One of the notable applications of N-(3-chloro-2-methylphenyl)guanidine methanesulfonate is in the field of pest control. A patent outlines its use as a seed treatment to combat various agricultural pests affecting crops such as soybean, corn, canola, and cotton. The compound acts as a GABA-gated chloride channel antagonist , which disrupts the nervous system of target pests, leading to effective pest management strategies without harming non-target organisms .
Case Study: Efficacy in Crop Protection
A study demonstrated that treating seeds with this compound resulted in a significant reduction in pest populations compared to untreated controls. The treated seeds showed improved germination rates and crop yields, highlighting its effectiveness as a sustainable agricultural practice.
Organic Synthesis
This compound has been explored for its role in organic synthesis, particularly as a reagent in chemical reactions. Its guanidine structure allows it to participate in various transformations, making it valuable for developing complex organic molecules.
Applications in Synthesis
- Catalysis : The compound can be utilized as a catalyst in reactions involving alkylation and condensation processes. Its basicity facilitates the formation of carbon-nitrogen bonds, crucial for synthesizing pharmaceuticals and agrochemicals .
- Reagent for Functionalization : It serves as a reagent for functionalizing aromatic compounds, allowing chemists to introduce diverse functional groups into target molecules.
Biochemical Reagents
In biochemical research, this compound is recognized for its utility as a biochemical reagent. Its ability to modulate biological pathways makes it a candidate for studies involving enzyme inhibition and receptor interaction.
Research Findings
Research has indicated that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications. For instance, its interaction with nicotinic acetylcholine receptors has been investigated for implications in neuropharmacology .
Data Table of Applications
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)guanidine methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine group is known to form strong hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or modulation of their activity. The methanesulfonate group enhances the compound’s solubility and stability, facilitating its use in various applications.
Comparison with Similar Compounds
Research Findings and Implications
- Salt Form Impact : Crystalline modifications of related guanidine salts (e.g., hydrochloride vs. methanesulfonate) influence stability and bioavailability . The target’s methanesulfonate likely offers better solubility than hydrochloride analogs.
- Substituent Effects: Electron-withdrawing groups (e.g., Cl, CF₃) increase acidity of adjacent NH groups, affecting hydrogen-bonding capacity . Methyl vs.
Biological Activity
N-(3-chloro-2-methylphenyl)guanidine methanesulfonate is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties. This article delves into the biological activity of this compound, drawing on various research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
This compound can be characterized by its guanidine backbone, which is known for its diverse biological activities. The presence of the chloro and methyl groups on the aromatic ring may influence its interaction with biological targets, enhancing its potency against certain pathogens.
Antimicrobial Activity
Research has highlighted the antimicrobial potential of guanidine derivatives, including this compound. A study examining various guanidine compounds reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, certain derivatives exhibited minimal inhibitory concentration (MIC) values as low as 1 to 8 µg/mL, indicating strong efficacy against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Efficacy of Guanidine Derivatives
| Compound Name | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Compound 1 | ≤ 6.2 | MRSA, Enterococcus faecalis |
| Compound 2 | 1 - 8 | Various Gram-positive and Gram-negative bacteria |
| This compound | TBD | TBD |
The mechanism by which this compound exerts its antibacterial effects may involve disruption of bacterial cell membranes or interference with essential metabolic processes. Studies suggest that guanidine compounds often exhibit bactericidal activity, with some demonstrating rapid reductions in viable bacterial counts upon exposure .
Case Study: Efficacy Against Resistant Strains
In a specific case study involving the application of various guanidine derivatives, it was found that this compound displayed notable activity against resistant strains. The study employed time-kill assays to evaluate the compound's bactericidal properties, revealing a significant reduction in bacterial load within one hour of treatment .
Cytotoxicity and Safety Profile
While the antimicrobial properties are promising, it is crucial to assess the cytotoxicity of this compound to ensure safety for potential therapeutic applications. Preliminary studies have indicated moderate cytotoxic effects on certain human cell lines, warranting further investigation into its safety profile .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(3-chloro-2-methylphenyl)guanidine methanesulfonate, and what analytical techniques are critical for validating its purity and structure?
- Synthesis : The compound can be synthesized via guanidine-forming reactions, such as the Mannich reaction or cyclocondensation. For example, guanidine derivatives are often prepared by reacting amines with cyanamide derivatives under acidic conditions, followed by salt formation with methanesulfonic acid .
- Validation : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are essential for purity assessment. X-ray crystallography (using SHELX programs for structural refinement) provides definitive confirmation of molecular geometry .
Q. How can researchers address discrepancies in reported biological activities of guanidine derivatives, such as conflicting data on sodium channel inhibition?
- Methodology : Reproduce experiments under standardized conditions (e.g., pH, temperature, and cell models). For sodium flux assays, use validated inhibitors like HOE694 or 3-MS3226 as controls to benchmark activity . Cross-validate findings with electrophysiological studies (e.g., patch-clamp) to resolve mechanistic contradictions.
Advanced Research Questions
Q. What experimental strategies are recommended for optimizing the pharmacokinetic profile of This compound in preclinical models?
- Approach : Conduct structure-activity relationship (SAR) studies by modifying substituents on the phenyl or guanidine moieties. Assess oral bioavailability using in situ intestinal perfusion models and compare with intravenous administration. Monitor metabolite formation via mass spectrometry, as sulfonamide derivatives may undergo hepatic sulfoxidation or glucuronidation .
Q. How can researchers resolve challenges in crystallizing This compound for structural studies?
- Solutions : Employ solvent vapor diffusion with polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility. Use SHELXC/D/E for phase determination in X-ray crystallography, particularly for high-resolution or twinned crystals . Consider co-crystallization with stabilizing ligands (e.g., sodium ions) to improve lattice packing.
Q. What are the best practices for evaluating the compound’s neuropharmacological effects, such as its reported anti-depressant activity in rodent models?
- Protocols : Use chronic unpredictable stress (CUS) or forced swim tests (FST) in rodents, with dose-response curves (e.g., 10–50 mg/kg, oral). Include positive controls (e.g., fluoxetine) and measure biomarkers like serotonin levels via HPLC. Address interspecies variability by testing in multiple models (e.g., mice vs. rats) .
Data Interpretation and Reproducibility
Q. How should researchers reconcile variations in reported IC₅₀ values for sodium channel blockade across different assays?
- Analysis : Normalize data to assay-specific parameters (e.g., voltage protocols, cell lines). For electrophysiology, ensure consistent expression levels of channel subtypes (e.g., NaV1.7 vs. NaV1.5). Use meta-analysis tools to aggregate data and identify outliers due to experimental design .
Q. What are the critical considerations for scaling up synthesis without compromising yield or purity?
- Optimization : Monitor reaction kinetics under varying temperatures and catalysts. For methanesulfonate salt formation, ensure stoichiometric equivalence between guanidine base and methanesulfonic acid. Implement inline FTIR or Raman spectroscopy for real-time reaction monitoring .
Emerging Research Directions
Q. What novel applications are suggested by the structural similarity of this compound to trimethoxyphenylguanidine derivatives (e.g., anti-cancer or anti-inflammatory activity)?
- Hypothesis Testing : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Evaluate anti-inflammatory potential via TNF-α or IL-6 suppression in macrophage models. Compare with N-(3,4,5-trimethoxyphenyl)guanidine analogs to identify pharmacophore contributions .
Q. How can computational modeling enhance the design of This compound analogs with improved target selectivity?
- Tools : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for sodium channels or enzymes. Apply quantum mechanical calculations (DFT) to optimize electrostatic interactions. Validate predictions with mutagenesis studies on key binding residues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
